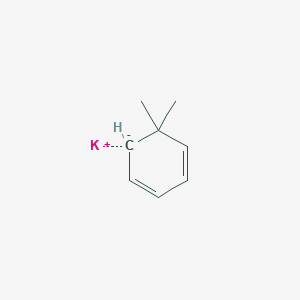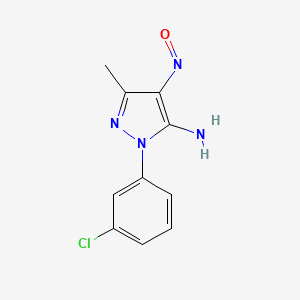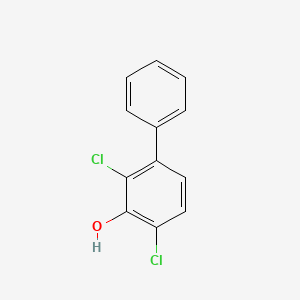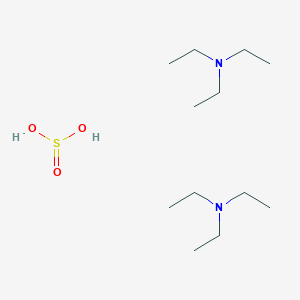
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- is a complex organic compound belonging to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with cyano, oxo, and diphenyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1(6H)-pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- typically involves the reaction of pyridazine ester with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with substituted aldehydes to yield the final product . The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学研究应用
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of 1(6H)-pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects . The molecular pathways involved include the modulation of glucose levels and potential anti-inflammatory effects .
相似化合物的比较
Pyridazine-acetohydrazides: These compounds share a similar pyridazine core and have been studied for their biological activities.
Pyridazine esters: These are precursors in the synthesis of 1(6H)-pyridazinepropanoic acid derivatives.
Diphenylpyridazines: Compounds with diphenyl groups attached to the pyridazine ring, similar to the target compound.
Uniqueness: 1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
属性
CAS 编号 |
82232-66-4 |
|---|---|
分子式 |
C20H15N3O3 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
3-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)propanoic acid |
InChI |
InChI=1S/C20H15N3O3/c21-13-16-18(14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)22-23(20(16)26)12-11-17(24)25/h1-10H,11-12H2,(H,24,25) |
InChI 键 |
BSTGBPNGQOADOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CCC(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


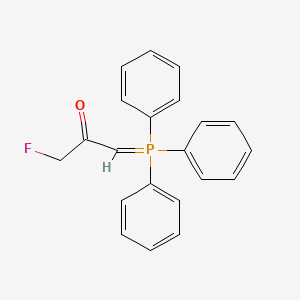
phosphanium chloride](/img/structure/B14416884.png)
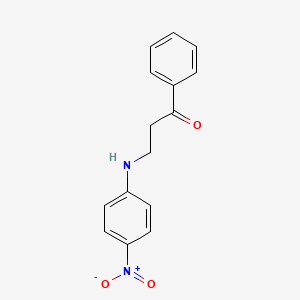
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
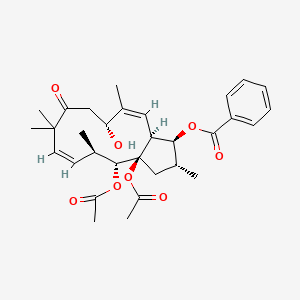
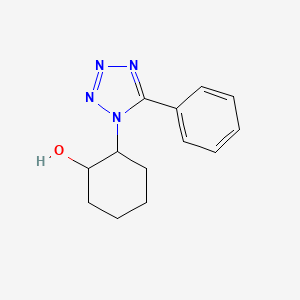
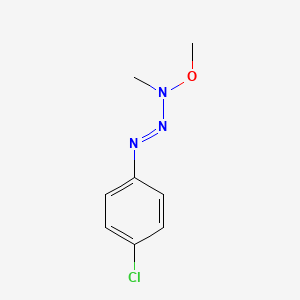
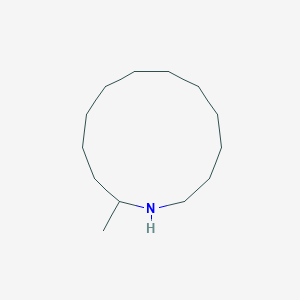
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
